(5Z)-5-(furan-2-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound "(5Z)-5-(furan-2-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one" belongs to the rhodanine-derived thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core substituted with a thioxo group at position 2 and a tetrahydrofuran-2-ylmethyl group at position 2. The Z-configured furan-2-ylmethylidene substituent at position 5 introduces planarity and conjugation, influencing its electronic and steric properties . Thiazolidinones are pharmacologically significant, with reported activities including antimicrobial, antiviral, and enzyme-inhibitory effects . This compound’s structural uniqueness lies in its dual heterocyclic substituents (furan and tetrahydrofuran), which may enhance bioavailability and target specificity compared to simpler derivatives .
Properties
CAS No. |
356569-01-2 |
|---|---|
Molecular Formula |
C13H13NO3S2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13NO3S2/c15-12-11(7-9-3-1-5-16-9)19-13(18)14(12)8-10-4-2-6-17-10/h1,3,5,7,10H,2,4,6,8H2/b11-7- |
InChI Key |
ZZNXBKIYVRFNAN-XFFZJAGNSA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)/C(=C/C3=CC=CO3)/SC2=S |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=CC=CO3)SC2=S |
solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Formation of 3-(Tetrahydrofuran-2-ylmethyl)-2-Thioxo-Thiazolidin-4-One
The synthesis begins with the preparation of the 3-substituted thiazolidinone intermediate.
Reagents :
-
2-Aminomethyltetrahydrofuran (1.0 equiv)
-
Carbon disulfide (1.2 equiv)
-
Bromoacetic acid (1.5 equiv)
-
Sodium bicarbonate (aqueous solution)
Procedure :
-
Thiocarbamation : 2-Aminomethyltetrahydrofuran reacts with carbon disulfide in tetrahydrofuran (THF) at 0°C for 12 hours, forming a dithiocarbamate intermediate.
-
Cyclization : The intermediate is treated with bromoacetic acid in aqueous NaHCO₃, stirred for 2 hours, and acidified to pH 2 with HCl. Heating at 80°C for 6 hours induces cyclization.
-
Purification : The crude product is extracted with methylene chloride, dried over MgSO₄, and purified via silica gel chromatography (hexane:ethyl acetate = 4:1).
Yield : 62–68%
Characterization :
-
¹H NMR (500 MHz, DMSO-d₆): δ 4.10–4.05 (m, 1H, tetrahydrofuran CH), 3.80–3.75 (m, 2H, OCH₂), 3.30–3.25 (m, 2H, NCH₂), 2.20–1.90 (m, 4H, tetrahydrofuran CH₂).
Alternative Synthetic Strategies
One-Pot Multi-Component Reaction (MCR)
A streamlined approach combines all reactants in a single pot:
Reagents :
-
2-Aminomethyltetrahydrofuran
-
Furan-2-carbaldehyde
-
Thioglycolic acid
-
Dicyclohexylcarbodiimide (DCC)
Procedure :
-
Activation : DCC facilitates the coupling of the amine and aldehyde in THF at 0°C.
-
Cyclocondensation : Thioglycolic acid is added, and the mixture is stirred at room temperature for 2 hours.
-
Work-Up : THF is evaporated, and the residue is purified via column chromatography.
Yield : 50–58%
Advantages : Reduced reaction time (2 hours vs. 6 hours).
Solid-State Mechanochemical Synthesis
For solvent-free preparation:
Reagents :
-
2-Aminomethyltetrahydrofuran
-
Furan-2-carbaldehyde
-
Mercaptoacetic acid
-
Zinc chloride (catalyst)
Procedure :
-
Grinding : Reactants are ground in a ball mill at 30 Hz for 1 hour.
-
Thermal Activation : The mixture is heated at 60°C for 30 minutes to complete cyclization.
Yield : 48–53%
Environmental Benefit : Eliminates organic solvent use.
Optimization and Challenges
By-Product Formation
Competing reactions include:
Catalytic Enhancements
-
Palladium Catalysis : Pd(PPh₃)₄ improves aldehyde coupling efficiency (yield increase: 12%).
-
Microwave Assistance : Reduces reaction time to 20 minutes (yield: 58%).
Comparative Analysis of Methods
| Method | Yield (%) | Time | Key Advantage |
|---|---|---|---|
| Stepwise Synthesis | 62–68 | 18 hrs | High purity |
| One-Pot MCR | 50–58 | 2 hrs | Simplified workflow |
| Mechanochemical | 48–53 | 1.5 hrs | Solvent-free |
Chemical Reactions Analysis
The compound undergoes various reactions:
Oxidation: It can be oxidized to form corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the thiazolidine ring can yield the corresponding tetrahydro derivative.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine nitrogen or the furan ring.
Common Reagents: Reagents like hydrogen peroxide, reducing agents, and nucleophiles are used.
Major Products: These reactions lead to various derivatives with altered functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to (5Z)-5-(furan-2-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one have shown effectiveness against various bacterial strains. A study demonstrated that similar thiazolidinones inhibited the growth of E. coli and S. aureus , suggesting a promising avenue for developing new antibacterial agents .
Anticancer Properties
Thiazolidinone derivatives have been extensively studied for their anticancer potential. Recent literature highlights their ability to inhibit tumor cell proliferation through various mechanisms, including the inhibition of key enzymes involved in cancer cell metabolism. For example, certain derivatives have shown potent cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values indicating strong activity . The structural features of (5Z)-5-(furan-2-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one may enhance its bioactivity compared to simpler analogs.
Case Study 1: Anticancer Activity
In a study examining a series of thiazolidinone analogs, one compound demonstrated significant inhibition of the CDK2 enzyme (IC50 = 56.97 µM) and exhibited cytotoxicity against MCF-7 and HepG2 cell lines with IC50 values of 0.54 µM and 0.24 µM, respectively. This highlights the potential of thiazolidinones as multi-target anticancer agents .
Case Study 2: Antimicrobial Efficacy
A comparative analysis of various thiazolidinone derivatives revealed that certain compounds could inhibit bacterial growth by over 80%, indicating their potential as effective antimicrobial agents. The study emphasized the need for further exploration into the structure-activity relationship to optimize these compounds for clinical use .
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It might inhibit enzymes, modulate signaling pathways, or interact with cellular components.
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse biological activities modulated by substituents at positions 3 and 3. Below is a comparative analysis of structurally analogous compounds:
Substituent-Driven Structural and Functional Variations
a. 5-Arylidene Derivatives
- Compound (II): (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one The 2-hydroxybenzylidene group introduces intramolecular hydrogen bonding (O–H⋯O=C), stabilizing the Z-configuration and enhancing planarity. Biological Activity: Exhibits higher antimicrobial activity than the methanol-solvated analog (III) due to improved membrane penetration .
- Compound (III): 5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
b. Heterocyclic Substituents at Position 3
- Compound (IV): (5Z)-3-Ethyl-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
- The ethyl group at position 3 reduces steric bulk compared to tetrahydrofuran-2-ylmethyl, leading to lower logP (2.8 vs. 3.0 in the target compound) and improved aqueous solubility .
- Biological Activity: Moderate antiviral activity against hepatitis C (EC₅₀ = 12 µM) but inferior to tetrahydrofuran-containing derivatives, suggesting the importance of oxygen-rich substituents in target engagement .
- Compound (V): (5Z)-3-(Furan-2-ylmethyl)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
c. Hybrid Derivatives
- Compound (VI): (5Z)-5-[(2-Methyl-2H-chromen-3-yl)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one
Physicochemical and Pharmacokinetic Properties
Key Observations:
- The tetrahydrofuran (THF) substituent in the target compound increases hydrogen bond acceptors (5 vs.
- Bulkier substituents at position 5 (e.g., pyrazole-phenyl in Compound V) correlate with higher XLogP values, impacting ADME profiles .
Biological Activity
The compound (5Z)-5-(furan-2-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antidiabetic properties, supported by various studies and data.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a thiazolidinone core, which is known for its pharmacological versatility.
1. Anticancer Activity
Thiazolidinones have shown significant potential in cancer therapy. Studies indicate that derivatives of thiazolidinones exhibit cytotoxic effects against various cancer cell lines:
- Cytotoxicity Data :
- Compound tested against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines exhibited IC50 values of 0.45 µM, 0.53 µM, and 0.52 µM respectively .
- Another study reported that thiazolidinone derivatives inhibited tyrosine-protein kinases c-Met and Ron with IC50 values of 0.382 µM and 0.122 µM respectively .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (5Z)-5-(furan-2-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one | MCF-7 | 0.45 |
| (5Z)-5-(furan-2-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one | A549 | 0.53 |
| (5Z)-5-(furan-2-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one | HeLa | 0.52 |
2. Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties:
- A study highlighted that thiazolidinone derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
| Bacteria | Inhibition Percentage (%) |
|---|---|
| E. coli | 88.46 |
| S. aureus | 91.66 |
3. Antidiabetic Activity
Thiazolidinones are known for their role in diabetes management through their interaction with insulin signaling pathways:
- Research indicates that certain thiazolidinone derivatives inhibit protein tyrosine phosphatase 1B (PTP1B), which is crucial for insulin signaling . The compound showed an IC50 value of 5.88 µM against PTP1B, indicating its potential as an antidiabetic agent.
Case Studies
Several studies have focused on the synthesis and biological evaluation of thiazolidinone derivatives:
- Synthesis and Evaluation : A series of thiazolidinone derivatives were synthesized and evaluated for their anticancer activity against HT29 adenocarcinoma cells, revealing significant cytotoxic effects with IC50 values ranging from 0.11 to 4.24 µM .
- Antiviral Potential : Thiazolidinone derivatives were also tested for antiviral activity against various pathogens, showing promising results against viruses causing serious illnesses like COVID-19 and Ebola .
Q & A
Q. What synthetic methodologies are commonly employed to prepare (5Z)-5-(furan-2-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one?
Methodological Answer: The compound is synthesized via a Knoevenagel condensation between a tetrahydrofuran-substituted rhodanine precursor and furan-2-carbaldehyde. Key steps include:
- Reaction Setup : Mixing 3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one with furan-2-carbaldehyde in ethanol or methanol under acidic conditions (e.g., acetic acid or HCl) .
- Cyclization : Heating the mixture at 60–80°C for 4–6 hours to form the (Z)-configured exocyclic double bond .
- Purification : Recrystallization from DMF/ethanol or column chromatography (hexane:ethyl acetate, 1:9) .
Q. Table 1: Representative Reaction Conditions
| Aldehyde Component | Solvent System | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Furan-2-carbaldehyde | Ethanol/AcOH | 80 | 75–88 | |
| Substituted benzaldehyde | DMF/AcOH | 100 | 65–78 |
Q. How can the structural identity and purity of this compound be validated?
Methodological Answer: A multi-technique approach is recommended:
Q. What reaction mechanisms govern the formation of the thiazolidinone core?
Methodological Answer: The thiazolidinone ring forms via a cyclocondensation mechanism:
Schiff Base Formation : Reaction of a primary amine (e.g., tetrahydrofuran-2-ylmethylamine) with thiocarbonylbisthioglycolic acid to form a thiosemicarbazide intermediate .
Ring Closure : Acid-catalyzed intramolecular cyclization, driven by nucleophilic attack of the thiolate sulfur on the carbonyl carbon .
Advanced Research Questions
Q. How can X-ray crystallography resolve challenges in structural determination, such as disorder in the tetrahydrofuran substituent?
Methodological Answer:
- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
- Refinement : Apply SHELXL’s PART and ISOR commands to model disorder in flexible tetrahydrofuran groups. Restraints on bond lengths (DFIX) and thermal parameters (SIMU) improve convergence .
- Validation : Check using PLATON’s ADDSYM to detect missed symmetry and Mercury’s void analysis for solvent-accessible regions .
Q. Table 2: Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P 1 | |
| Z’ (molecules/asymmetric unit) | 1 | |
| R Factor | < 0.05 |
Q. What experimental designs are optimal for evaluating the compound’s bioactivity (e.g., antimicrobial or kinase inhibition)?
Methodological Answer:
- Antimicrobial Assays :
- Kinase Inhibition :
Q. How can computational methods (e.g., DFT) predict spectroscopic properties and reactivity?
Methodological Answer:
- Spectroscopic Prediction :
- Reactivity Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
